1,4-Bis(tetrahydro-2-furyloxy)butane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[4-(oxolan-2-yloxy)butoxy]oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1(7-13-11-5-3-9-15-11)2-8-14-12-6-4-10-16-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTBSRFVMUCRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)OCCCCOC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602020 | |

| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76702-30-2 | |

| Record name | 2,2'-[Butane-1,4-diylbis(oxy)]bis(oxolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Bis(tetrahydro-2-furyloxy)butane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,4-Bis(tetrahydro-2-furyloxy)butane. As a documented impurity in Poly(butylene terephthalate) (PBT) and a by-product in the synthesis of 1,4-Butanediol, a thorough understanding of this molecule is crucial for process optimization, quality control, and safety assessment in related chemical industries.[1] This document synthesizes available data with established analytical methodologies to offer a robust resource for professionals in the field.

Molecular Identity and Structure

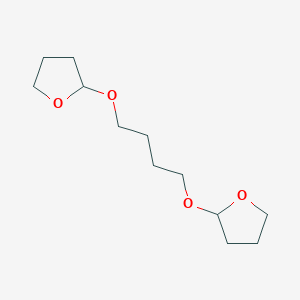

This compound is a diether characterized by a central butane chain linked to two tetrahydrofuran rings via ether linkages at the 2-position of the rings.

Molecular Formula: C₁₂H₂₂O₄[2][3]

Molecular Weight: 230.3 g/mol [2][3]

CAS Registry Number: 76702-30-2[2][3]

Synonyms:

-

1,4-Bis(tetrahydro-2-furanyloxy)butane

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

Physicochemical Properties: Predicted Data

Due to the limited availability of experimentally determined data, the following table summarizes the predicted physicochemical properties of this compound. These predictions are based on computational models and should be used as a guide for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 338.6 ± 42.0 °C | ChemicalBook |

| Density | 1.06 ± 0.1 g/cm³ | ChemicalBook |

| Solubility | Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol. | ChemicalBook |

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, standard laboratory procedures for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a high molecular weight liquid like this compound can be determined using distillation or ebulliometry. Given its predicted high boiling point, distillation under reduced pressure is recommended to prevent thermal decomposition.

Methodology: Distillation under Reduced Pressure

-

Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a known volume of this compound and a few boiling chips into the round-bottom flask.

-

Procedure:

-

Gradually reduce the pressure in the system to the desired level.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This is the boiling point at the recorded pressure.

-

-

Correction to Atmospheric Pressure: Use a nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to standard atmospheric pressure (760 mmHg).

Caption: Workflow for determining the boiling point under reduced pressure.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer.

Methodology: Pycnometer Method

-

Calibration:

-

Clean and dry a pycnometer of known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with deionized water of a known temperature and weigh it again.

-

Calculate the exact volume of the pycnometer using the density of water at that temperature.

-

-

Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Weigh the filled pycnometer.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to get the mass of the sample.

-

Divide the mass of the sample by the calibrated volume of the pycnometer to determine the density.

-

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and formulation.

Methodology: Visual Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Procedure:

-

In a series of small, labeled test tubes, add a small, accurately measured amount of this compound (e.g., 10 mg).

-

To each test tube, add a specific volume of a solvent (e.g., 1 mL) in small increments, vortexing or shaking vigorously after each addition.

-

Visually inspect for the dissolution of the solute.

-

-

Classification:

-

Soluble: The substance completely dissolves.

-

Partially Soluble: A portion of the substance dissolves.

-

Insoluble: The substance does not visibly dissolve.

-

For a more quantitative measure, determine the amount of solvent required to dissolve a known mass of the solute.

-

Spectroscopic Profile: Predicted and Expected Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrofuran rings and the central butane chain. The protons on the carbons adjacent to the ether oxygens (both on the butane chain and the tetrahydrofuran rings) will be deshielded and appear at a lower field (higher ppm) compared to the other aliphatic protons.

-

¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for the carbons of the tetrahydrofuran rings and the butane spacer. The carbons directly bonded to the ether oxygens will be significantly downfield due to the electronegativity of oxygen.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic C-O stretching vibrations of the ether linkages. A strong, broad absorption band in the region of 1050-1150 cm⁻¹ is anticipated. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 230.3. Common fragmentation patterns for ethers would likely be observed, including cleavage of the C-O bonds and fragmentation of the tetrahydrofuran rings.

Synthesis and Reactivity

This compound is known to be a by-product in the manufacturing of 1,4-Butanediol. One documented synthetic route involves the reaction of 4-[(tetrahydro-2-furanyl)oxy]-1-butanol.[3] As a diether, it is expected to be relatively inert under neutral and basic conditions. However, under strong acidic conditions, cleavage of the ether linkages may occur.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Assume it may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area.

Conclusion

This compound is a molecule of interest primarily due to its presence as an impurity in industrially significant chemicals. This guide provides a foundational understanding of its physicochemical properties based on available predicted data and outlines the standard methodologies for their experimental verification. Further experimental work is necessary to fully characterize this compound and provide a more complete and validated dataset for the scientific community.

References

-

MDPI. 4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione). [Link]

-

Cenmed Enterprises. 1,4-Bis(2-tetrahydrofuryloxy)butane (C007B-067533). [Link]

Sources

"1,4-Bis(tetrahydro-2-furyloxy)butane CAS number 76702-30-2"

An In-Depth Technical Guide to 1,4-Bis(tetrahydro-2-furyloxy)butane

This guide provides a comprehensive technical overview of this compound (CAS No. 76702-30-2), a molecule of increasing interest in the field of targeted protein degradation. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, applications, and handling, with a focus on its role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction and Strategic Context

This compound is a symmetrical diether-diacetal. Structurally, it consists of a central four-carbon butane chain capped at both ends by the 2-position of two tetrahydrofuran (THF) rings via ether linkages. While it has been identified as a by-product in the industrial synthesis of 1,4-butanediol and an impurity in poly(butylene terephthalate) (PBT), its most compelling application lies in the innovative field of drug discovery.[1]

The molecule has been identified as a valuable linker for the construction of PROTACs.[2][3][4] PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC by dictating the spatial orientation and flexibility required for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The flexible, hydrophilic nature of the ether and acetal moieties in this compound makes it an attractive component for linker design.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its application in synthesis and formulation. While extensive experimental data is not widely published, reliable predictions and solubility information are available.

| Property | Value | Source |

| CAS Number | 76702-30-2 | [4] |

| Molecular Formula | C₁₂H₂₂O₄ | [4] |

| Molecular Weight | 230.3 g/mol | [4] |

| Appearance | Viscous yellow oil (Predicted) | [5] |

| Boiling Point | 338.6 ± 42.0 °C (Predicted) | [5] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, Methanol | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of acid-catalyzed acetal formation. The most direct and logical route involves the reaction of a diol (1,4-butanediol) with an enol ether (2,3-dihydrofuran).

Underlying Causality of the Reaction

The reaction proceeds via the protonation of the double bond in 2,3-dihydrofuran by an acid catalyst. This generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile. The hydroxyl group of 1,4-butanediol then acts as a nucleophile, attacking the electrophilic carbon. Subsequent deprotonation yields the hemiacetal ether intermediate, 4-((tetrahydrofuran-2-yl)oxy)butan-1-ol. Since 1,4-butanediol is difunctional, this process is repeated at the other end of the butane chain with a second equivalent of 2,3-dihydrofuran to yield the final bis-acetal product.

The use of an acid catalyst is critical; without it, the alcohol is not nucleophilic enough to attack the unactivated enol ether. Anhydrous conditions are essential to prevent the hydrolysis of the enol ether and the resulting acetal product back to the starting materials.

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established chemical principles for acetal synthesis.

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon) is charged with 1,4-butanediol (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Catalyst Introduction: A catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.) is added to the stirred solution. The use of a solid acid catalyst simplifies removal upon reaction completion.

-

Reagent Addition: 2,3-Dihydrofuran (2.2 eq.) dissolved in anhydrous DCM is added dropwise to the reaction mixture at 0 °C. The exothermic nature of the reaction necessitates slow addition and cooling to maintain control.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Work-up and Quenching: The reaction is quenched by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. This is a critical self-validating step; effervescence confirms the presence and subsequent neutralization of the acid. The organic layer is separated.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to yield the pure product.

Chemical Characterization (Predicted)

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ ~5.2-5.4 ppm (m, 2H): Protons on the acetal carbons (O-CH-O). This is the most downfield signal due to the deshielding effect of two adjacent oxygen atoms.

-

δ ~3.6-3.9 ppm (m, 8H): Protons on the methylene groups adjacent to the ether oxygens (-O-CH₂-CH₂- and -O-CH₂- from the THF ring).

-

δ ~1.8-2.1 ppm (m, 8H): Protons on the remaining methylene groups of the two THF rings.

-

δ ~1.6-1.7 ppm (m, 4H): Protons of the central two methylene groups of the butane chain (-O-CH₂-CH₂-CH₂-CH₂-O-).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ ~100-105 ppm: Acetal carbons (O-CH-O).

-

δ ~65-70 ppm: Carbons adjacent to ether oxygens (-O-CH₂-).

-

δ ~30-35 ppm: Other THF ring carbons.

-

δ ~25-30 ppm: Central butane chain carbons.

Predicted Infrared (IR) Spectrum

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations of the alkane backbone.

-

1150-1050 cm⁻¹: Strong, broad C-O stretching bands, characteristic of the ether and acetal functional groups.

Predicted Mass Spectrometry (MS)

-

Molecular Ion [M]⁺: Expected at m/z = 230.3.

-

Key Fragments: Loss of a tetrahydrofuryloxy group ([M-85]⁺), cleavage of the butane chain, and fragmentation of the THF rings are expected to be prominent.

Application as a PROTAC Linker

The most significant application of this compound is as a building block for PROTAC linkers.[2][3][4]

The Role of the Linker in PROTAC Design

A PROTAC molecule consists of three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not a passive component; its length, rigidity, and chemical composition are critical determinants of the PROTAC's efficacy. It must orient the two ligands in a manner that facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.

Caption: General structure and mechanism of a PROTAC.

Advantages of an Ether-Acetal Linker

This compound provides a flexible, ether-rich backbone. This has several advantages:

-

Flexibility: The rotatable single bonds of the ether and alkyl chain allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.

-

Solubility: The oxygen atoms can act as hydrogen bond acceptors, potentially improving the aqueous solubility of the overall PROTAC molecule, which is often a challenge due to the large, hydrophobic nature of the two ligands.

-

Synthetic Accessibility: The acetal functionality can be selectively hydrolyzed under mild acidic conditions, offering a potential handle for late-stage modification or for attaching the POI and E3 ligase ligands.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

| Safety Aspect | Information |

| GHS Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.[1] |

| Signal Word | Warning |

| GHS Pictogram | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. PMC, NIH. [Link]

-

List of GHS Hazard and Precautionary Statements. Chem-Space. [Link]

-

(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

-

1,4-Bis(2-tetrahydrofuryloxy)butane (C007B-067533). Cenmed Enterprises. [Link]

-

GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]

-

GHS hazard statements. Wikipedia. [Link]

-

Hazard statements. MSDS Europe. [Link]

-

1,4-Bis((tetrahydrofuran-2-yl)oxy)butane | PROTAC连接子. MCE. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 1,4-Bis(tetrahydro-2-furyloxy)butane

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1,4-Bis(tetrahydro-2-furyloxy)butane (CAS No: 76702-30-2).[1][2] As a molecule with potential applications as a specialty solvent, plasticizer, or polymer intermediate, and noted as a byproduct in industrial syntheses, a thorough structural understanding is paramount.[3] This document details a robust synthetic protocol via the Williamson ether synthesis. The core of this guide is a detailed structural elucidation using a suite of spectroscopic techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each method, we present the foundational principles, a detailed experimental protocol, predicted data, and an in-depth interpretation of the results. The stereochemical complexities arising from the molecule's two chiral centers are also discussed, providing a complete structural profile for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a diether characterized by a central 1,4-butane diether bridge connecting two tetrahydrofuran rings at their 2-positions. It possesses the molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.3 g/mol .[1][2] While not a widely commercialized chemical, it is recognized as a by-product in the synthesis of 1,4-butanediol and as an impurity in the production of poly(butylene terephthalate) (PBT).[3] The unique combination of flexible ether linkages and cyclic ether moieties suggests potential utility in applications requiring specific solvency, polarity, and hydrogen bond accepting capabilities. A definitive understanding of its molecular architecture is the first step toward exploring and harnessing these properties.

This guide serves as a foundational resource, presenting a plausible synthesis and a multi-faceted spectroscopic approach to confirm the molecule's identity and structure.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis stands as a cornerstone of organic chemistry for the formation of ethers due to its reliability and versatility.[4][5][6][7] This Sₙ2 reaction, involving the nucleophilic displacement of a halide by an alkoxide, is an ideal strategy for constructing this compound from readily available precursors. The proposed synthesis reacts the sodium salt of 2-(hydroxymethyl)tetrahydrofuran with 1,4-dibromobutane.

Experimental Protocol

Materials:

-

2-(Hydroxymethyl)tetrahydrofuran

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1,4-Dibromobutane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: A flame-dried, three-necked round-bottom flask, equipped with a magnetic stirrer and under a nitrogen atmosphere, is charged with sodium hydride (2.2 molar equivalents). The mineral oil is removed by washing with anhydrous hexanes. Anhydrous THF is added to the flask, and the resulting slurry is cooled to 0 °C in an ice bath. A solution of 2-(hydroxymethyl)tetrahydrofuran (2.0 molar equivalents) in anhydrous THF is added dropwise. The mixture is then allowed to warm to room temperature and stirred for one hour.

-

Sₙ2 Reaction: A solution of 1,4-dibromobutane (1.0 molar equivalent) in anhydrous THF is added dropwise to the freshly prepared alkoxide solution.

-

Reaction Completion: The reaction mixture is heated to reflux (approximately 66 °C) and maintained for 16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: After cooling to 0 °C, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH. The resulting mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Williamson ether synthesis workflow for this compound.

Spectroscopic Structural Elucidation

The confirmation of the molecular structure of the synthesized product relies on the synergistic interpretation of data from multiple spectroscopic techniques.

¹H NMR Spectroscopy

Principles: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy maps the electronic environment of hydrogen nuclei. Protons in different environments resonate at distinct frequencies (chemical shifts), and spin-spin coupling between neighboring protons splits signals into characteristic patterns (multiplicity), revealing atomic connectivity.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| ~ 3.95 - 3.85 | Multiplet | 2H | H-2 (THF ring) |

| ~ 3.80 - 3.70 | Multiplet | 4H | H-5 (THF ring) |

| ~ 3.50 - 3.35 | Multiplet | 4H | -O-CH₂ -CH₂- (Butane) |

| ~ 1.95 - 1.80 | Multiplet | 8H | H-3, H-4 (THF ring) |

| ~ 1.65 - 1.55 | Multiplet | 4H | -CH₂-CH₂ -CH₂- (Butane) |

Interpretation: The protons on carbons directly attached to the ether oxygens (H-2, H-5, and the outer butane methylenes) are deshielded and thus appear at lower field (δ 3.35-3.95 ppm).[8][9] The remaining aliphatic protons on the THF rings and the inner butane bridge are shielded and resonate at a higher field (δ 1.55-1.95 ppm). The complex overlapping multiplets are expected due to the diastereotopic nature of many of the methylene protons and the presence of multiple stereoisomers.

Experimental Protocol:

-

Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phasing and baseline correction.

-

Calibrate the spectrum to the TMS signal and determine the chemical shifts, integrations, and multiplicities of all resonances.

Caption: Logical workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Principles: ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. In proton-decoupled mode, each chemically non-equivalent carbon atom typically produces a single sharp peak, with its chemical shift indicating its electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Structural Assignment |

| ~ 77.0 | C-2 (THF ring) |

| ~ 70.5 | -O-C H₂- (Butane) |

| ~ 68.0 | C-5 (THF ring) |

| ~ 30.0 | C-3 (THF ring) |

| ~ 26.5 | -CH₂-C H₂- (Butane) |

| ~ 25.5 | C-4 (THF ring) |

Interpretation: Carbons bonded to the electronegative oxygen atoms are significantly deshielded, resonating at the lowest field positions (δ 68-77 ppm).[9] The remaining aliphatic carbons of the THF rings and the butane bridge appear at a higher field (δ 25-30 ppm). The number of distinct signals may be greater than six if the different stereoisomers are resolved by the spectrometer.

Experimental Protocol:

-

The same sample prepared for ¹H NMR can be used.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

-

Collect a sufficient number of transients to achieve an excellent signal-to-noise ratio (typically several hundred to thousands).

-

Process the data, applying Fourier transformation and baseline correction.

-

Reference the spectrum using the central peak of the CDCl₃ triplet at δ 77.16 ppm.

Caption: Logical workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds and functional groups.

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2945, 2870 | Strong | C-H Aliphatic Stretching |

| 1465 | Medium | C-H Methylene Scissoring |

| 1100 | Strong, Broad | C-O-C Asymmetric Stretching (Ether) |

Interpretation: The spectrum will be characterized by strong C-H stretching vibrations just below 3000 cm⁻¹.[10][11][12] The most diagnostic feature is the strong, broad absorption band around 1100 cm⁻¹, which is indicative of the C-O-C asymmetric stretch of the ether linkages.[8][9][10][11][12] The absence of a broad O-H stretch (~3300 cm⁻¹) and a sharp C=O stretch (~1715 cm⁻¹) confirms the purity of the ether product and the absence of alcohol starting material or carbonyl byproducts.

Experimental Protocol:

-

Place a single drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Alternatively, prepare a thin liquid film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Acquire the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Perform a background scan and subtract it from the sample spectrum.

-

Identify and label the wavenumbers of the key absorption bands.

Caption: Logical workflow for Infrared (IR) analysis.

Mass Spectrometry (MS)

Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the molecular structure.

Predicted Mass Spectrometry Data (EI-MS):

| m/z | Predicted Relative Intensity | Fragment Assignment |

| 230 | Low | [M]⁺˙ (Molecular Ion) |

| 145 | Medium | [M - C₅H₉O]⁺ |

| 85 | Strong | [C₅H₉O]⁺ (Oxonium from THF-CH₂-) |

| 71 | Strong (Base Peak) | [C₄H₇O]⁺ (Oxonium from THF ring cleavage) |

Interpretation: The molecular ion peak [M]⁺˙ at m/z 230, confirming the molecular weight, is expected to be weak, a common characteristic for aliphatic ethers which fragment readily.[13][14] The fragmentation of ethers is dominated by α-cleavage (cleavage of a bond adjacent to the oxygen atom) to form resonance-stabilized oxonium ions.[13][14][15][16] The most abundant fragments are therefore predicted to be at m/z 85 (from cleavage between the butane chain and the ether oxygen) and m/z 71 (from cleavage within the tetrahydrofuran ring), with the latter often being the base peak.

Experimental Protocol:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a Gas Chromatography (GC-MS) interface or a direct injection port.

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Record the mass spectrum, noting the m/z values and relative intensities of the molecular ion and all significant fragment ions.

Caption: Logical workflow for Mass Spectrometry (MS) analysis.

Stereochemistry

A critical aspect of the molecular structure of this compound is its stereochemistry. The carbon atom at the 2-position of each tetrahydrofuran ring is a stereocenter. Consequently, three distinct stereoisomers are possible:

-

(2R, 2'R)-1,4-Bis(tetrahydro-2-furyloxy)butane

-

(2S, 2'S)-1,4-Bis(tetrahydro-2-furyloxy)butane

-

(2R, 2'S)-1,4-Bis(tetrahydro-2-furyloxy)butane (a meso compound)

The (R,R) and (S,S) isomers are a pair of enantiomers. The (R,S) isomer is a diastereomer of the enantiomeric pair and is achiral due to an internal plane of symmetry. A synthesis starting from racemic 2-(hydroxymethyl)tetrahydrofuran will produce a mixture of these diastereomers. Their separation would necessitate specialized techniques such as chiral chromatography.

Conclusion

The molecular structure of this compound has been thoroughly detailed through a proposed synthesis and comprehensive spectroscopic analysis. The Williamson ether synthesis offers a reliable and high-yielding route to this molecule. The collective data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a robust and self-validating system for its structural confirmation. The predicted spectroscopic data serve as a benchmark for its identification. A complete structural description must also acknowledge the presence of two stereocenters, leading to diastereomeric and enantiomeric forms. This in-depth guide provides the foundational knowledge required for the synthesis, identification, and further exploration of this compound in advanced chemical research and development.

References

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. cenmed.com [cenmed.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. youtube.com [youtube.com]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 14. GCMS Section 6.13 [people.whitman.edu]

- 15. youtube.com [youtube.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 1,4-Bis(tetrahydro-2-furyloxy)butane in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,4-bis(tetrahydro-2-furyloxy)butane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate a thorough understanding of this compound's behavior in various organic solvent systems.

Introduction: Understanding this compound

This compound, with the chemical formula C12H22O4, is a diether compound.[1] Its structure consists of a central butane chain linked at its 1 and 4 positions to the oxygen atoms of two tetrahydrofuran rings. This unique molecular architecture, featuring both polar ether linkages and nonpolar hydrocarbon regions, dictates its solubility profile. Understanding this profile is critical for its application in various chemical processes, including its use as a potential impurity in poly(butylene terephthalate) and as a by-product of 1,4-butanediol.[2]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[3] The polarity of this compound is influenced by several structural features:

-

Ether Functional Groups: The two ether linkages (C-O-C) introduce polarity due to the electronegativity difference between carbon and oxygen, creating a net dipole moment. These oxygen atoms can also act as hydrogen bond acceptors.[4][5]

-

Tetrahydrofuran Rings: The cyclic ether components contribute to the overall polarity of the molecule.

-

Butane Backbone: The central four-carbon chain is nonpolar.

The interplay between these polar and nonpolar regions determines the compound's affinity for different types of organic solvents.

Predicted Solubility in Common Organic Solvents

Based on its molecular structure, the following solubility patterns can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | High | The nonpolar butane backbone and the hydrocarbon portions of the tetrahydrofuran rings will interact favorably with nonpolar solvents through van der Waals forces.[6] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High to Moderate | These solvents have significant dipole moments and can interact with the polar ether linkages of the solute. THF, being structurally similar to the tetrahydrofuryloxy groups, is expected to be an excellent solvent. |

| Polar Protic Solvents | Ethanol, Methanol | Moderate to Low | While the ether oxygens can accept hydrogen bonds from the solvent, the large nonpolar hydrocarbon portion of the molecule may limit solubility.[4][5] |

| Highly Polar Solvents | Water | Very Low | The molecule's significant nonpolar character will dominate, leading to poor miscibility with water. Ethers with more than three carbon atoms generally have low water solubility.[4][6] |

Experimental Determination of Solubility

To empirically validate the predicted solubility, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Materials:

-

Ensure the this compound is of high purity.

-

Use analytical grade organic solvents.

-

Calibrate all analytical balances and volumetric glassware.

-

-

Equilibrium Method (Shake-Flask):

-

To a series of sealed vials, add a known volume (e.g., 10 mL) of the selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Alternatively, centrifuge the vials to expedite the separation of the solid and liquid phases.

-

-

Sample Analysis (Gravimetric Method):

-

Carefully withdraw a precise volume (e.g., 5 mL) of the clear, saturated supernatant.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue.

-

The difference in weight corresponds to the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the higher kinetic energy helps to overcome intermolecular forces.[7]

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of the solute, the higher the solubility.[7]

-

Presence of Impurities: Impurities in either the solute or the solvent can alter the solubility characteristics.

Conclusion

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- solubility experimental methods.pptx. Slideshare.

- This compound synthesis. ChemicalBook.

- Physical Properties of Ether. (2023, January 22). Chemistry LibreTexts.

- 1,4-Bis(2-tetrahydrofuryloxy)butane. Santa Cruz Biotechnology.

- 1,4-Bis(2-tetrahydrofuryloxy)butane (C007B-067533). Cenmed Enterprises.

- Diethyl ether is soluble in. Allen.

- This compound. Chengdu Camaier Pharmaceutical Technology Co., Ltd..

- How Does Diethyl Ether Work As A Solvent? - Chemistry For Everyone. (2025, May 12). YouTube.

- What is soluble in diethyl ether? (2020, April 21). Quora.

- 15.1: Physical Properties of Ethers. (2020, May 30). Chemistry LibreTexts.

Sources

Spectroscopic Profile of 1,4-Bis(tetrahydro-2-furyloxy)butane: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 1,4-Bis(tetrahydro-2-furyloxy)butane (CAS No. 76702-30-2). As an identified impurity in poly(butylene terephthalate) (PBT) and a by-product in 1,4-butanediol synthesis, its unambiguous identification is critical for quality control and process optimization in the polymer industry.[1] This document synthesizes predicted spectroscopic data with established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to serve as a reference standard for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific compound are not widely published, this guide establishes a robust analytical framework based on predictive methods and data from analogous structures.

Introduction: The Analytical Imperative

This compound is a symmetric diether with the molecular formula C₁₂H₂₂O₄ and a molecular weight of 230.3 g/mol .[2] Its structure, consisting of a central butane chain linked via ether oxygen atoms to two tetrahydrofuran (THF) rings at their 2-position, presents a unique spectroscopic challenge. The molecule's symmetry and the presence of multiple chiral centers (at the C2 position of each THF ring) imply a complex stereoisomeric landscape (RR, SS, and meso forms), which would influence its NMR spectrum in a high-resolution environment.

This guide provides an in-depth, predicted analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra to facilitate its identification and characterization.

Molecular Structure and Symmetry

The structural formula of this compound is key to interpreting its spectra. The molecule's symmetry significantly simplifies the expected ¹³C NMR spectrum, while the chirality at the anomeric carbon of the THF rings dictates the complexity of the proton signals.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Due to the molecular symmetry, the number of unique signals is halved.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show signals for the six distinct proton environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.2 - 5.4 | Triplet (t) | 2H | O-CH-O (THF C2-H) | Acetal proton, deshielded by two adjacent oxygens. |

| ~3.6 - 3.9 | Multiplet (m) | 4H | O-CH₂ (THF C5-H) | Diastereotopic protons adjacent to the ring oxygen. |

| ~3.4 - 3.6 | Multiplet (m) | 4H | O-CH₂ (Butane C1/C4-H) | Protons on the butane chain adjacent to the ether oxygen. |

| ~1.8 - 2.0 | Multiplet (m) | 4H | CH₂ (THF C3-H) | Protons on the THF ring. |

| ~1.6 - 1.8 | Multiplet (m) | 4H | CH₂ (Butane C2/C3-H) | Central protons of the butane chain. |

| ~1.5 - 1.6 | Multiplet (m) | 4H | CH₂ (THF C4-H) | Protons on the THF ring. |

Predicted ¹³C NMR Spectrum

The symmetry of the molecule results in only six expected signals in the broadband-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~105 - 108 | O-CH-O (THF C2) | Acetal carbon, significantly deshielded by two oxygen atoms. |

| ~68 - 71 | O-CH₂ (THF C5) | Carbon adjacent to the ring oxygen. |

| ~65 - 68 | O-CH₂ (Butane C1/C4) | Butane chain carbon adjacent to the ether linkage. |

| ~30 - 33 | CH₂ (THF C3) | THF ring carbon. |

| ~26 - 28 | CH₂ (Butane C2/C3) | Central butane chain carbon. |

| ~23 - 25 | CH₂ (THF C4) | THF ring carbon. |

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring NMR data for this class of compound is essential for verification.

Figure 2: Standard workflow for NMR data acquisition and analysis.

Causality in Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is chosen for its excellent solubilizing power for ethers and its relatively clean spectral window.

-

Spectrometer Frequency: A 400 MHz instrument provides sufficient resolution to separate the multiplets expected in the ¹H NMR spectrum.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key feature is the C-O ether linkage.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Assignment |

| 2940 - 2960 | C-H stretch (alkane) | Strong | CH₂ and CH groups in the butane and THF moieties. |

| 2850 - 2870 | C-H stretch (alkane) | Strong | Symmetric and asymmetric stretching of CH₂. |

| 1100 - 1150 | C-O stretch (ether) | Strong, Broad | Characteristic acetal C-O-C asymmetric stretch. |

| 1040 - 1080 | C-O stretch (ether) | Strong | Symmetric C-O-C stretching. |

The absence of a strong, broad absorption around 3300-3500 cm⁻¹ would confirm the absence of hydroxyl (O-H) groups, and the absence of a sharp peak around 1700 cm⁻¹ would rule out carbonyl (C=O) functionalities.

Experimental Protocol: FTIR Spectroscopy

Figure 3: Workflow for Fourier-Transform Infrared (FTIR) spectroscopy.

Trustworthiness of the Protocol: This method is self-validating. The background scan accounts for atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the analyte. A clean, strong ether band combined with alkane C-H stretches and the absence of other major functional group signals provides high confidence in the identification of a saturated ether structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering further structural confirmation.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 230 would correspond to the molecular ion. This peak may be weak or absent in EI-MS due to the lability of the acetal linkage.

-

Key Fragments:

-

m/z = 159: Loss of a tetrahydrofuryloxy group (•OC₄H₇). [M - 71]⁺

-

m/z = 71: The tetrahydrofuranyl cation (C₄H₇O⁺), a very common and often stable fragment from this moiety. This is expected to be a prominent peak.

-

m/z = 85: Cleavage of the butane chain, resulting in a [C₄H₉-O-C₄H₇O]⁺ fragment.

-

m/z = 57: Butyl cation (C₄H₉⁺) from cleavage of the C-O bond.

-

The fragmentation will likely be dominated by the cleavage of the C-O bonds of the ether linkages, as these are the weakest points in the molecule.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this type of semi-volatile compound.

Methodology:

-

Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: Use a non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: 1 µL split injection.

-

Oven Program: Start at 100°C, ramp to 250°C at 10°C/min. This gradient ensures good separation from any solvent or lower-boiling impurities.

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

This protocol ensures that the compound is volatilized and separated before entering the mass spectrometer, providing a clean mass spectrum corresponding to a single chromatographic peak.

Conclusion

The spectroscopic data profile detailed in this guide provides a robust framework for the identification and characterization of this compound. The predicted NMR spectra are defined by the molecule's symmetry, with six unique signals expected in both ¹H and ¹³C spectra. The IR spectrum is dominated by strong C-O ether stretches, while the mass spectrum is predicted to show characteristic fragmentation patterns involving the loss of the tetrahydrofuryloxy moiety (m/z 71). These orthogonal analytical techniques, when used in concert, provide a high degree of confidence for the structural elucidation of this important industrial chemical.

References

-

MDPI. (n.d.). Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1 H qNMR Method. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1,4-Bis(2-tetrahydrofuryloxy)butane. Retrieved from [Link]

Sources

A Technical Guide to the Potential Biochemical Applications of 1,4-Bis(tetrahydro-2-furyloxy)butane

Executive Summary: 1,4-Bis(tetrahydro-2-furyloxy)butane is a diether molecule with the formula C12H22O4.[1][2] While its current applications are primarily in materials science and as a solvent, its unique chemical structure suggests a range of untapped possibilities within the field of biochemistry. This guide provides a forward-looking analysis of these potential applications, grounded in the molecule's structural features and the established roles of analogous compounds. By examining its central butanediol linker and terminal tetrahydrofuran (THF) groups, we can hypothesize its utility as a pro-drug linker, a component in drug delivery systems, and a scaffold for novel biomaterials. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering both theoretical frameworks and actionable experimental protocols to explore these innovative applications.

Introduction to this compound: A Molecule of Latent Potential

This compound is an organic compound characterized by a central 1,4-butanediol core linked via ether bonds to two tetrahydrofuran (THF) rings at the 2-position.[1] Currently, its documented use is limited; it is known as a by-product in the synthesis of 1,4-Butanediol and as an impurity in Poly(butylene terephthalate)[3]. It is also classified as a polar aprotic solvent, a class of solvents that can dissolve a wide range of substances but do not donate protons to hydrogen bonds.[4][5][6][7]

Despite a lack of direct biochemical applications in existing literature, the molecule's structure presents several features that are highly relevant to biochemical research and drug development. The presence of two acetal-like linkages, the biocompatibility of its potential hydrolysis products (1,4-butanediol and tetrahydrofuran), and its overall lipophilicity suggest that this compound could be a valuable tool in the design of new therapeutic agents and biomaterials. This guide will explore these potential applications in detail.

Structural and Chemical Properties: A Foundation for Biochemical Innovation

A thorough understanding of the chemical properties of this compound is essential for predicting its behavior in biological systems.

| Property | Value/Description | Source |

| Molecular Formula | C12H22O4 | [1][2] |

| Molecular Weight | 230.3 g/mol | [1][2] |

| CAS Number | 76702-30-2 | [1][2] |

| Structure | A 1,4-butanediol core with two tetrahydrofuran rings attached via ether linkages at the 2-position of the THF rings. | [1] |

| Key Functional Groups | Two ether linkages which are also cyclic acetals. | |

| Solvent Class | Polar aprotic solvent. | [4][5][6][7] |

The most significant feature of this molecule from a biochemical perspective is the presence of two acetal functional groups. Acetals are generally stable under neutral and basic conditions but can be hydrolyzed back to their constituent aldehyde/ketone and alcohols under acidic conditions.[8][9][10][11] This pH-sensitive lability is a key property that can be exploited in drug delivery and pro-drug design.

Proposed Biochemical Applications

Based on its structural characteristics, we propose three primary areas of application for this compound in biochemistry.

Application I: A pH-Sensitive Pro-drug Linker

Hypothesis: The acetal linkages in this compound can be used to mask the functional groups of a drug molecule, rendering it inactive until it reaches an acidic environment (such as a tumor microenvironment or an endosome), where the linker is cleaved to release the active drug.

Mechanism: Many drug molecules possess functional groups (e.g., hydroxyl, carboxyl) that are essential for their therapeutic activity but may also contribute to poor solubility, rapid metabolism, or off-target toxicity. By covalently attaching a drug to the 1,4-butanediol core of the linker via its terminal THF rings, these functional groups can be temporarily protected. The resulting pro-drug would be more lipophilic, potentially improving its ability to cross cell membranes. Upon exposure to an acidic pH, the acetal linkages would hydrolyze, releasing the drug, 1,4-butanediol, and tetrahydrofuran.

Caption: Workflow for creating and utilizing a biodegradable polymer.

Experimental Validation Protocols

To validate the proposed applications, the following experimental workflows are suggested.

Protocol for Pro-drug Synthesis and Cleavage Study

-

Synthesis:

-

Select a model drug with a primary or secondary alcohol (e.g., paclitaxel).

-

React 2-hydroxytetrahydrofuran with 1,4-dibromobutane to synthesize a mono-brominated intermediate.

-

Couple the mono-brominated intermediate with the model drug under basic conditions.

-

Purify the resulting pro-drug conjugate using column chromatography.

-

Characterize the structure and purity of the pro-drug using NMR and mass spectrometry.

-

-

Cleavage Study:

-

Prepare buffer solutions at pH 7.4 (physiological) and pH 5.5 (endosomal/tumor).

-

Dissolve the pro-drug in each buffer to a final concentration of 1 mg/mL.

-

Incubate the solutions at 37°C.

-

At various time points (0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Analyze the aliquots by HPLC to quantify the remaining pro-drug and the released active drug.

-

Plot the concentration of the released drug versus time to determine the hydrolysis kinetics at each pH.

-

Protocol for Nanoparticle Formulation and Characterization

-

Formulation:

-

Dissolve this compound and a model hydrophobic drug (e.g., curcumin) in a water-miscible organic solvent (e.g., acetone).

-

Add the organic solution dropwise to a vigorously stirring aqueous solution to induce nanoprecipitation.

-

Allow the organic solvent to evaporate under reduced pressure.

-

Filter the resulting nanoparticle suspension to remove any aggregates.

-

-

Characterization:

-

Determine the particle size and size distribution using Dynamic Light Scattering (DLS).

-

Analyze the particle morphology using Transmission Electron Microscopy (TEM).

-

Calculate the drug loading and encapsulation efficiency by dissolving a known amount of the nanoparticle formulation in a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.

-

Conclusion and Future Outlook

While this compound is not currently utilized in biochemical applications, its chemical structure holds significant, unexplored potential. The pH-sensitive acetal linkages, combined with the biocompatible nature of its constituent parts, make it an attractive candidate for the development of next-generation pro-drugs, drug delivery systems, and biodegradable materials. The experimental frameworks provided in this guide offer a starting point for researchers to investigate these possibilities. Future work should focus on synthesizing and testing derivatives of this molecule to optimize its properties for specific biochemical applications, potentially leading to innovations in targeted therapy and regenerative medicine.

References

-

Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Shenyang East Chemical Science-Tech Co., Ltd. (2022, September 20). THF application areas and uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]

-

Simple Solvents. (2025, April 29). Tetrahydrofuran: Benefits and Applications Explained. Retrieved from [Link]

-

ResearchGate. (2022, June). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive tetrahydrofuran and tetrahydropyran derivatives. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

-

PubMed. (n.d.). Aprotic polar solvents that affect porcine brain tubulin aggregation in vitro induce aneuploidy in yeast cells growing at low temperatures. Retrieved from [Link]

-

HBM4EU. (n.d.). 1 Prioritised substance group: Aprotic solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 1,4-Bis(2-tetrahydrofuryloxy)butane. Retrieved from [Link]

-

Chengdu Kameel Pharmaceutical Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

BDMAEE. (2025, July 9). 1,4-butanediol is commonly found in pharmaceutical intermediates and fine chemical synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Butanediol. Retrieved from [Link]

-

Biosail. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Butane, 1,4-diethoxy- (CAS 13344-00-8). Retrieved from [Link]

-

Akerman, M. P., et al. (n.d.). 1,4-Bis[(2,2′:6′,2′′-terpyridin-4′-yl)oxy]butane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. cenmed.com [cenmed.com]

- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

"discovery of 1,4-Bis(tetrahydro-2-furyloxy)butane as a PBT impurity"

An In-Depth Technical Guide to the Discovery and Analysis of 1,4-Bis(tetrahydro-2-furyloxy)butane as a Polybutylene Terephthalate (PBT) Impurity

Authored by a Senior Application Scientist

Foreword: The Imperative of Impurity Profiling in Polymer Science

In the realm of materials science and drug development, the purity of a polymer is not merely a quality metric; it is a critical determinant of performance, safety, and regulatory compliance. Polybutylene terephthalate (PBT), a thermoplastic engineering polymer, is prized for its excellent mechanical and thermal properties, making it a material of choice in automotive, electronics, and medical device industries.[1][2] However, the complex interplay of synthesis conditions, processing temperatures, and degradation pathways can give rise to a host of impurities. These are not inert bystanders; they can be potent modulators of the material's physical properties and, in regulated applications, can pose significant safety risks as extractables and leachables.[1][3][4]

This guide focuses on a specific, yet illustrative, impurity: This compound (CAS 76702-30-2) .[5][6][7] Its discovery and characterization serve as an exemplary case study in the rigorous application of analytical science to ensure material integrity. We will journey through its potential origins, the strategic development of an analytical workflow for its identification and quantification, and the interpretation of the data within a risk-assessment framework. This document is intended for the practicing researcher, scientist, and drug development professional, providing not just protocols, but the scientific rationale that underpins them.

Part 1: Unraveling the Genesis of this compound in PBT

The Chemistry of PBT and Its Precursors

To understand the origin of an impurity, one must first understand the chemistry of the parent material. PBT is a polyester synthesized via the polycondensation of terephthalic acid or its dimethyl ester with 1,4-butanediol (BDO).

The thermal processing of PBT, which occurs at temperatures between 270–350 °C, can initiate degradation pathways.[8] A key degradation product of the butylene unit in PBT is tetrahydrofuran (THF).[9] This occurs through a chain-scission reaction, often involving β-hydrogen transfer.

Proposed Formation Mechanism

The impurity, this compound, is structurally composed of a central 1,4-butane diether linked to two tetrahydrofuran rings. Its presence is indicative of side reactions involving the BDO monomer and its degradation or cyclization products.

A plausible formation pathway involves the acid-catalyzed reaction between 1,4-butanediol and tetrahydrofuran, both of which are present during the PBT lifecycle. The reaction proceeds in two steps:

-

Formation of an Intermediate: 1,4-Butanediol can react with a protonated THF molecule (or a reactive intermediate derived from it) to form 4-[(tetrahydro-2-furanyl)oxy]-1-butanol.

-

Dimerization/Second Etherification: This intermediate can then react with another molecule of protonated THF to yield the final impurity, this compound.

This mechanism is supported by the fact that this compound is known as a by-product of 1,4-Butanediol and can be synthesized from 4-[(tetrahydro-2-furanyl)oxy]-1-butanol.[5][6]

Caption: Proposed formation pathway of the target impurity.

Potential Impact: Why This Impurity Matters

The presence of this compound is of concern for several reasons:

-

Material Properties: As a non-polymeric, lower molecular weight species, it can act as a plasticizer, potentially altering the mechanical properties and thermal stability of the PBT.

-

Extractable & Leachable Risk: In pharmaceutical and medical device applications, this impurity can migrate from the polymer into the drug product or the patient's body.[1][2][3] Such leachables require rigorous toxicological assessment.

-

Genotoxicity Concerns: While the genotoxic potential of this specific molecule is not widely documented in the provided search results, impurities with reactive functional groups (like ethers) can be of interest in safety assessments. Regulatory guidelines, such as ICH M7(R2), mandate the assessment and control of mutagenic impurities.[10][11][12]

Part 2: A Self-Validating Analytical Workflow for Identification and Quantification

The core of impurity analysis lies in a robust, validated analytical method. The following workflow is designed to be a self-validating system, with built-in checks and confirmations to ensure data integrity.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. ppd.com [ppd.com]

- 4. susupport.com [susupport.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. cenmed.com [cenmed.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]

- 11. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Methodological & Application

"use of 1,4-Bis(tetrahydro-2-furyloxy)butane in proteomics sample preparation"

Application Note & Protocol

Novel Approaches in Proteomics: Utilizing 1,4-Bis(tetrahydro-2-furyloxy)butane as a Potential Acid-Cleavable Cross-Linker for Protein Interaction Studies

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for capturing transient and stable protein interactions and providing structural insights into protein complexes. This application note presents a hypothetical framework and a detailed protocol for the use of this compound as a novel, potentially acid-cleavable cross-linking agent in proteomics sample preparation. Based on its chemical structure, we propose a mechanism for its application in covalently capturing interacting proteins and a method for its subsequent cleavage to facilitate the identification of cross-linked peptides by mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical tools for proteomics.

Introduction: The Quest for Advanced Cross-Linking Reagents

Proteomics research heavily relies on robust sample preparation techniques to accurately analyze protein expression, modifications, and interactions. Chemical cross-linking is a valuable method for "freezing" protein interactions in time, allowing for their subsequent identification. An ideal cross-linker should be specific, efficient, and possess features that simplify the analysis of cross-linked products. Cleavable cross-linkers are particularly advantageous as they allow the original interacting peptides to be identified more easily by mass spectrometry.

Currently, there is no documented use of This compound in proteomics. However, its chemical structure, featuring two tetrahydrofuran rings linked by a butane diether, suggests its potential as a novel cross-linking agent. The core of this proposed application lies in the hypothesis that under specific catalytic conditions, the ether linkages can be activated to react with nucleophilic residues on proteins, such as the primary amines on lysine side chains. Furthermore, the resulting linkage may exhibit lability under acidic conditions, a desirable characteristic for cleavable cross-linkers.

Principle of Operation: A Hypothetical Mechanism

We propose that this compound can function as a bifunctional cross-linking agent. The reaction would likely require an acid catalyst to protonate the ether oxygen, making the adjacent carbon susceptible to nucleophilic attack by a primary amine from a lysine residue on a protein. This would result in the opening of the tetrahydrofuran ring and the formation of a covalent bond between the protein and the cross-linker. If a second protein is in close proximity, the other end of the cross-linker can react with a lysine residue on that protein, thus forming a covalent bridge.

The resulting cross-link, being an acetal-like structure, is hypothesized to be cleavable under acidic conditions. This cleavage would break the cross-linker, leaving a characteristic mass modification on each of the previously linked peptides, which can be readily identified by mass spectrometry.

Proposed Reaction and Cleavage

Caption: Hypothetical workflow for using this compound in XL-MS.

Materials and Reagents

Chemicals:

-

This compound (CAS 76702-30-2)

-

Lysis Buffer (e.g., 20 mM HEPES-KOH pH 8.0, 150 mM KCl, 1.5 mM MgCl2)

-

Protease Inhibitor Cocktail

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Urea

-

Ammonium Bicarbonate

-

Trypsin, MS-grade

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Equipment:

-

Homogenizer or sonicator

-

Heated shaker/thermomixer

-

Centrifuge

-

Lyophilizer (optional)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Detailed Experimental Protocol

This protocol is a template and should be optimized for the specific biological system under investigation.

Step 1: Cell Lysis and Protein Extraction

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.

-

Lyse the cells using a suitable method (e.g., sonication or Dounce homogenization).

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the soluble proteins.

-

Determine the protein concentration using a standard assay (e.g., BCA).

Step 2: In-situ Cross-Linking

-

Dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.

-

Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Add the cross-linker to the lysate at various final concentrations (e.g., 0.5, 1, 2 mM).

-

Add a suitable acid catalyst (e.g., a non-nucleophilic acid, to be empirically determined) to initiate the reaction.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.

Step 3: Protein Digestion (Filter-Aided Sample Preparation - FASP)

-

Add urea to the cross-linked sample to a final concentration of 8 M.

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

-

Add IAA to a final concentration of 50 mM and incubate for 20 minutes in the dark at room temperature to alkylate cysteines.

-

Proceed with a standard FASP protocol or a similar method for protein digestion. Briefly, proteins are denatured and trapped on a filter, washed, and then digested with trypsin.

-

After overnight digestion with trypsin, collect the peptides by centrifugation.

Step 4: Cross-Linker Cleavage and Sample Clean-up

-

Acidify the peptide solution with TFA to a final concentration of 2% (v/v).

-

Incubate for 2-4 hours at 37°C to cleave the cross-linker. This step needs to be optimized.

-

Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

-

Dry the purified peptides in a vacuum centrifuge.

Step 5: LC-MS/MS Analysis

-

Reconstitute the dried peptides in a solution of 0.1% formic acid.

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

Acquire data using a data-dependent acquisition (DDA) method, prioritizing precursor ions with a higher charge state.

Caption: Step-by-step experimental workflow for proteomics sample preparation.

Data Analysis Strategy

The analysis of data from this hypothetical XL-MS experiment would require specialized software capable of identifying cross-linked peptides. The key feature to search for would be the specific mass modification left on the lysine residues after acid cleavage of the this compound cross-linker. The expected mass shift would correspond to a portion of the original cross-linker molecule. By identifying pairs of peptides that carry this specific mass modification, one can infer the original protein-protein interaction.

| Parameter | Value | Rationale |

| Cross-linker | This compound | Novel, potentially acid-cleavable reagent. |

| Molecular Weight | 230.3 g/mol | For calculating concentrations and mass shifts. |

| Target Residues | Lysine (primary amines) | Abundant on protein surfaces. |

| Cleavage Agent | Trifluoroacetic acid (TFA) | Commonly used in proteomics for pH adjustment and compatible with MS. |

| Expected Outcome | Identification of interacting peptides | Provides insights into protein complex topology. |

Troubleshooting and Considerations

-

Low Cross-linking Efficiency: Optimize catalyst concentration, reaction time, and temperature. The reactivity of this compound is unknown and may require significant optimization.

-

Incomplete Cleavage: Increase the acid concentration or incubation time for the cleavage step.

-

Sample Precipitation: High concentrations of the cross-linker may cause protein precipitation. Perform a concentration titration to find the optimal range.

-

Confirmation of Cross-linking: Use gel electrophoresis (SDS-PAGE) to visualize the formation of higher molecular weight species after the cross-linking step, which would indicate successful cross-linking.

Conclusion

This application note provides a theoretical framework for the application of this compound as a novel, acid-cleavable cross-linker in proteomics. While its efficacy in this context has not been experimentally validated, the proposed workflow is grounded in established principles of chemical cross-linking and mass spectrometry. The development of new cross-linking reagents is crucial for advancing our understanding of protein-protein interactions. We encourage the scientific community to explore the potential of this and other novel chemical entities to expand the toolkit available for proteomics research.

References

Application Note: Analytical Strategies for the Detection of 1,4-Bis(tetrahydro-2-furyloxy)butane

Abstract

This application note provides a comprehensive technical guide for the detection and quantification of 1,4-Bis(tetrahydro-2-furyloxy)butane (CAS No. 76702-30-2). This compound has been identified as a potential impurity in the synthesis of poly(butylene terephthalate) and as a by-product of 1,4-butanediol chemistry.[1] Given the stringent regulatory landscape for impurities in pharmaceutical and high-purity material applications, robust and sensitive analytical methods are imperative. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with universal detection, designed for researchers, quality control analysts, and drug development professionals. The protocols provided are intended as robust starting points for method development and validation, grounded in established analytical principles and regulatory expectations.

Introduction: The Analytical Challenge